4-Heptyloxybenzenesulfonyl chloride
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Overview
Description
4-Heptyloxybenzenesulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a heptyloxy group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Heptyloxybenzenesulfonyl chloride can be synthesized through the reaction of 4-heptyloxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Heptyloxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Heptyloxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-heptyloxybenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Similar in structure but with a methoxy group instead of a heptyloxy group.
4-Hydroxybenzenesulfonyl Chloride: Contains a hydroxy group at the para position.
4-(Heptyloxy)benzoyl Chloride: Similar structure but with a benzoyl chloride group instead of a sulfonyl chloride group.
Uniqueness
4-Heptyloxybenzenesulfonyl chloride is unique due to the presence of the heptyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where longer alkyl chains are desired, such as in the synthesis of surfactants and other specialty chemicals.
Properties
CAS No. |
21095-39-6 |
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Molecular Formula |
C13H19ClO3S |
Molecular Weight |
290.81 g/mol |
IUPAC Name |
4-heptoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-2-3-4-5-6-11-17-12-7-9-13(10-8-12)18(14,15)16/h7-10H,2-6,11H2,1H3 |
InChI Key |
GZGZQHXOKFAXJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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